Radiochemical Carbonylation Yield: 2-Bromo-5-nitrofuran vs. Iodoheteroaryl Reactivity
In a systematic study of palladium-mediated 11C-carbonylation, Karimi and Långström directly compared the reactivity of bromo- and iodoheteroaryls [1]. Using [11C]carbon monoxide, 2-bromo-5-nitrofuran achieved radiochemical yields in the range of 40–90% after optimization, with a specific radioactivity of up to 1700 GBq μmol−1 [1]. Critically, the addition of tetrabutylammonium iodide (TBAI) was found to significantly impact the reactivity of 2-bromo-5-nitrofuran, suggesting a beneficial iodide-assisted oxidative addition pathway that is not operative for the corresponding iodoheteroaryls [1]. This demonstrates that the bromo compound can match or surpass the labeling efficiency of iodo analogs while offering superior bench stability and lower procurement cost.
| Evidence Dimension | Radiochemical yield in Pd-mediated 11C-carbonylation |
|---|---|
| Target Compound Data | 40–90% yield, specific radioactivity up to 1700 GBq μmol−1 |
| Comparator Or Baseline | Iodoheteroaryls studied under identical conditions (exact yields not detailed in abstract; reactivity differences noted) |
| Quantified Difference | Target compound yield range overlaps with iodoheteroaryl performance; TBAI additive uniquely beneficial for the bromo substrate |
| Conditions | Palladium catalyst, [11C]CO, ammonia or hydrazine nucleophile, low concentrations, TBAI additive as specified |
Why This Matters
For PET tracer development, the ability to achieve high radiochemical yields with a more stable bromo precursor directly influences production efficiency and reduces precursor procurement costs.
- [1] Karimi, F., & Långström, B. (2002). Palladium-mediated synthesis of [carbonyl-11C]amides and hydrazides using [11C]carbon monoxide. Journal of the Chemical Society, Perkin Transactions 1, 2002(18), 2111–2116. View Source
